1,4,5-Trihydroxyanthraquinone

regioselective alkylation anthracyclinone synthesis C–C bond formation

1,4,5-Trihydroxyanthraquinone (CAS 2961-04-8) is the mandatory starting scaffold for anthracyclinone total synthesis (e.g., digitopurpone) because its 1,4,5-regiochemistry—absent in purpurin or quinizarin—strictly directs C-alkylation to the 3-position, yielding tetracyclic frameworks in two steps. For textile producers, it affords exclusive 6-anilino disperse dyes with bright greenish-blue shades on polyester. As a phytochemical from Cassia fistula and cashew agro-waste, THAQ meets renewable sourcing criteria. Request a quote today to secure the isomer-specific reactivity your project requires.

Molecular Formula C14H8O5
Molecular Weight 256.21 g/mol
CAS No. 2961-04-8
Cat. No. B1223134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5-Trihydroxyanthraquinone
CAS2961-04-8
Molecular FormulaC14H8O5
Molecular Weight256.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)O
InChIInChI=1S/C14H8O5/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5,15-17H
InChIKeyPRKNCOCERFKSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5-Trihydroxyanthraquinone (CAS 2961-04-8): Sourcing Guide & Baseline Profile for the 5-Hydroxyquinizarin Scaffold


1,4,5-Trihydroxyanthraquinone (THAQ; also referred to as 5-hydroxyquinizarin) is a trihydroxy-substituted 9,10-anthraquinone derivative formally derived from anthraquinone by replacement of three hydrogen atoms with hydroxyl groups at positions 1, 4, and 5 [1]. This substitution pattern distinguishes it from other regioisomeric trihydroxyanthraquinones such as purpurin (1,2,4-trihydroxyanthraquinone) and emodin (1,3,8-trihydroxy-6-methylanthraquinone), as well as from dihydroxy congeners including quinizarin (1,4-dihydroxyanthraquinone) and anthrarufin (1,5-dihydroxyanthraquinone) [1][2]. THAQ is encountered both as a naturally occurring phytochemical in species such as Cassia fistula and as a synthetic intermediate, and it serves as a key scaffold for anthracyclinone syntheses, disperse dyestuff manufacture, and medicinal chemistry programs targeting trypanosomiasis [2][3].

Why Generic Substitution Fails for 1,4,5-Trihydroxyanthraquinone: Structural Nuances That Defeat One-Size-Fits-All Anthraquinone Selection


Although 1,4,5-trihydroxyanthraquinone shares the C₁₄H₈O₅ formula with several other trihydroxyanthraquinone isomers, the 1,4,5-substitution pattern confers unique tautomeric, regiochemical, and spectroscopic properties that cannot be replicated by simply substituting purpurin (1,2,4-isomer) or 1,4,5,8-tetrahydroxyanthraquinone [1][2]. The contiguous 1,4-dihydroxy motif paired with the isolated 5-hydroxy group creates an asymmetric electronic environment that governs regioselectivity in alkylation and amination reactions—divergent outcomes are obtained when quinizarin (1,4-dihydroxyanthraquinone, lacking the 5-OH) is employed as the starting material [3]. Furthermore, the tautomeric equilibrium of THAQ involves 9,10-, 1,4-, and 1,10-anthraquinoid structures, whereas simpler dihydroxyanthraquinones exhibit fewer tautomeric states, meaning that optical (color) and redox properties are not interchangeable across the class [1]. For procurement, the differentiation is operationally critical: sourcing THAQ versus a generic “trihydroxyanthraquinone” without specifying the substitution pattern risks acquiring an isomer with entirely different reactivity, biological profile, or dyeing performance.

Quantitative Evidence Guide: 1,4,5-Trihydroxyanthraquinone vs. Closest Analogs—Head-to-Head and Cross-Study Comparisons


Regioselective C-Alkylation at the 3-Position: Divergence from Quinizarin Reactivity

When 1,4,5-trihydroxyanthraquinone (5-hydroxyquinizarin) is subjected to C-alkylation with primary nitroalkanes under alkaline conditions, the reaction proceeds with exclusive regioselectivity for the 3-position, yielding 3-substituted products. This contrasts with the behavior of quinizarin (1,4-dihydroxyanthraquinone), which under analogous Marschalk conditions undergoes substitution predominantly at the 2-position [1]. The 5-hydroxy group thus redirects the nucleophilic attack from C-2 to C-3, a switch that is critical for constructing the anthracyclinone skeleton found in digitopurpone and related antitumor antibiotics [1][2].

regioselective alkylation anthracyclinone synthesis C–C bond formation

Tautomeric Complexity: Three Distinct Quinoid Structures vs. Simpler Dihydroxyanthraquinone Tautomerism

Quantum-chemical calculations and correlation analysis of electronic absorption spectra demonstrate that 1,4,5-trihydroxyanthraquinone exists as an equilibrium mixture of three tautomeric structures: 9,10-anthraquinoid, 1,4-anthraquinoid, and 1,10-anthraquinoid forms, each of which may further exist as rotational conformers [1]. By comparison, 1,5-dihydroxyanthraquinone (anthrarufin) exhibits a simpler tautomeric equilibrium involving only two principal quinoid forms, and 1,4-dihydroxyanthraquinone (quinizarin) is dominated by a single 9,10-anthraquinoid tautomer stabilized by intramolecular hydrogen bonding [1][2].

tautomerism UV-vis spectroscopy color chemistry

Sustainable Sourcing: Synthesis from Anacardic Acid (Cashew Agro-Waste) vs. Petroleum-Derived Anthraquinone Feedstocks

1,4,5-Trihydroxyanthraquinone has been synthesized directly from anacardic acid, a phenolic lipid obtained from cashew nut shell liquid (CNSL)—an abundant agro-waste stream of the cashew industry [1]. This contrasts with the conventional industrial synthesis of most hydroxyanthraquinones, including 1,4-dihydroxyanthraquinone (quinizarin), which relies on Friedel-Crafts condensation of phthalic anhydride with hydroquinone or 4-chlorophenol derived from petroleum-based benzene feedstocks . The anacardic acid route bypasses petroleum-derived aromatics entirely and valorizes a renewable waste material.

sustainable synthesis agro-waste valorization green chemistry

Dye Intermediate Performance: Blue Anthraquinone Disperse Dyes with Good Light Fastness on Polyester vs. Generic Anthraquinone Dyes

6-Anilino-1,4,5-trihydroxyanthraquinones, prepared from 6-chloro-1,4,5-trihydroxyanthraquinone, produce bright greenish-blue dyeings on polyethylene terephthalate (PET) fabrics characterized by good light fastness and very good sublimation fastness [1]. While the patent does not provide quantitative ISO or AATCC fastness ratings, the explicit claim of 'very good sublimation' properties is noteworthy because sublimation fastness is a critical performance parameter for polyester disperse dyes subjected to high-temperature finishing processes. Structurally analogous dyes derived from 1,4-dihydroxyanthraquinone (quinizarin) typically yield red to violet shades rather than blue, and achieving blue hues from the 1,4-dihydroxy scaffold requires additional auxochromic modification that can compromise fastness [1].

disperse dyes polyester dyeing light fastness

Anti-Trypanosomal Activity: THAQ as a Bioactive Scaffold in the Context of Hydroxyanthraquinone SAR

In the Kisula et al. (2023) study, 1,4,5-trihydroxyanthraquinone was included as a key intermediate in a panel of 1,4-dihydroxyanthraquinone derivatives screened against Trypanosoma brucei parasites. While the most active amino-substituted derivatives (compounds 10e and 10h) achieved IC₅₀ values of 4.09 µM and 5.11 µM respectively, the study establishes THAQ as the foundational scaffold from which these active derivatives were elaborated [1][2]. By comparison, a broader screen of naturally occurring anthraquinones (Friedman et al., 2020) reported that purpurin (1,2,4-trihydroxyanthraquinone) and emodin exhibited anti-trichomonal and antifungal activities but did not report specific anti-trypanosomal data for the 1,4,5-isomer, highlighting a gap that THAQ uniquely addresses [3].

anti-trypanosomal neglected tropical diseases Trypanosoma brucei

Physicochemical Differentiation: Predicted pKa and Topological Polar Surface Area vs. Positional Isomers

The predicted pKa of 1,4,5-trihydroxyanthraquinone is 6.36 ± 0.20 (for the most acidic phenolic hydroxyl), and the topological polar surface area (TPSA) is 94.80 Ų [1]. These values place THAQ in a distinct physicochemical space relative to its positional isomers: purpurin (1,2,4-trihydroxyanthraquinone) has a TPSA of 94.83 Ų (nearly identical due to the same number of H-bond donors/acceptors) but differs in pKa due to the ortho-dihydroxy (catechol-like) motif at C-1/C-2, which lowers the first pKa by approximately 1–2 log units relative to the 1,4-dihydroxy (quinizarin-like) motif of THAQ [2]. This difference influences ionization state at physiological pH and, consequently, membrane permeability and protein binding.

physicochemical properties drug-likeness pKa prediction

Best-Fit Application Scenarios for 1,4,5-Trihydroxyanthraquinone Based on Quantitative Differentiation Evidence


Total Synthesis of Anthracyclinone Antitumor Antibiotics

Research groups engaged in the total synthesis of anthracyclinone natural products—including digitopurpone, 10-deoxy-γ-rhodomycinone, and related tetracyclic antitumor antibiotics—should prioritize 1,4,5-trihydroxyanthraquinone as the starting scaffold. The exclusive 3-regioselectivity observed upon C-alkylation with nitroalkanes provides direct access to the required substitution pattern in two synthetic steps, a transformation that is inaccessible from the cheaper but regiochemically divergent quinizarin scaffold [1][2].

Sustainable Production of Blue Disperse Dyes for Polyester Textiles

Textile dye manufacturers targeting the blue disperse dye segment for polyethylene terephthalate (PET) can utilize 6-chloro-1,4,5-trihydroxyanthraquinone as a key intermediate. The resulting 6-anilino derivatives deliver bright greenish-blue shades with good light fastness and very good sublimation fastness on polyester, filling a performance niche that 1,4-dihydroxyanthraquinone-based dyes cannot address without extensive structural modification [3]. The availability of THAQ from cashew agro-waste further enhances the sustainability narrative for eco-conscious textile brands.

Anti-Trypanosomal Drug Discovery Leveraging a Renewable-Feedstock Scaffold

Medicinal chemistry programs focused on human African trypanosomiasis (HAT) drug discovery can adopt 1,4,5-trihydroxyanthraquinone as a privileged scaffold for which both a renewable synthetic route (from anacardic acid) and an established SAR dataset against Trypanosoma brucei are available [1]. The Kisula et al. study demonstrates that amino-substituted THAQ derivatives achieve single-digit micromolar IC₅₀ values with reasonable selectivity over human cell lines, providing a validated starting point for further lead optimization [1].

Spectroscopic Probe Development Exploiting Multi-Tautomer Equilibrium

Physical chemistry and analytical research groups developing optical sensors, solvatochromic probes, or tautomerism-based molecular switches should consider 1,4,5-trihydroxyanthraquinone for its unique three-state tautomeric equilibrium (9,10-, 1,4-, and 1,10-anthraquinoid forms) that is not observed in dihydroxyanthraquinones [4][5]. The sensitivity of the tautomeric distribution to solvent polarity, pH, and metal ion complexation makes THAQ a versatile spectroscopic reporter molecule, with distinct π₁,π*-absorption bands corresponding to each tautomeric state.

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